HPK1 Inhibition Potency: 4,6-Diaminopyrimidine-5-carboxamide Derivatives vs. 2,4-Diaminopyrimidine-5-carboxamide Derivatives
In a patent series (WO 2022/098809 A1), exemplified 4,6-diaminopyrimidine-5-carboxamide compounds achieve sub-nanomolar HPK1 IC₅₀ values (e.g., Example 4-1: IC₅₀ = 0.160 nM; Example 4-6: IC₅₀ = 0.110 nM) [1]. By contrast, the corresponding 2,4-diaminopyrimidine-5-carboxamide analog (cerdulatinib scaffold) exhibits JAK family inhibition with IC₅₀ values typically in the low nanomolar range (JAK3 IC₅₀ ≈ 12 nM) but lacks HPK1 activity, demonstrating that the 4,6-diamino substitution pattern uniquely enables HPK1 targeting [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.110–0.160 nM (HPK1) |
| Comparator Or Baseline | 2,4-Diaminopyrimidine-5-carboxamide (cerdulatinib core): JAK3 IC₅₀ ≈ 12 nM; no HPK1 activity reported |
| Quantified Difference | >100-fold selectivity shift toward HPK1 over JAK kinases; comparator lacks HPK1 inhibition entirely |
| Conditions | HPK1 enzymatic assay: 3-fold serial dilution in 100% DMSO, 384-well format |
Why This Matters
Procurement for HPK1-targeted drug discovery programs requires the 4,6-diamino isomer; substitution with the more common 2,4-diamino scaffold will fail to engage HPK1.
- [1] BindingDB BDBM552514 (WO2022098809, Example 4-1) and BDBM552519 (Example 4-6). IC₅₀ data. https://www.bindingdb.org/ View Source
- [2] Bahekar, R. et al. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. Bioorg. Chem. 2020, 99, 103851. View Source
